Binding Affinity (pKi) for Mouse EP1 Receptor Confirms Sub-Micromolar Potency and On-Target Engagement
ONO-DI-004 demonstrates a binding affinity (pKi) of 6.8 at the mouse EP1 receptor, corresponding to a Ki of approximately 158 nM [1]. This value is derived from a radioligand binding assay and provides a critical benchmark for assessing its ability to engage the target receptor in vitro and in vivo. In contrast, EP3-selective antagonists like L-798106 exhibit a Ki of >5000 nM at the EP1 receptor, underscoring ONO-DI-004's superior specificity for EP1 . This data allows researchers to estimate the concentration needed for near-maximal receptor occupancy in their specific experimental models, facilitating accurate dose selection and interpretation of downstream signaling events.
| Evidence Dimension | Receptor Binding Affinity (pKi/Ki) |
|---|---|
| Target Compound Data | pKi 6.8 (Ki ~158 nM) |
| Comparator Or Baseline | L-798106 (EP3 antagonist): Ki >5000 nM at EP1 receptor |
| Quantified Difference | >31-fold higher binding affinity for EP1 receptor compared to EP3 antagonist L-798106 |
| Conditions | Radioligand binding assay using mouse EP1 receptor (Guide to Pharmacology Database) |
Why This Matters
This quantitative affinity measurement is essential for selecting the correct concentration range in functional assays to avoid off-target effects and ensure the observed phenotype is directly attributable to EP1 receptor activation, a key requirement for experimental rigor and reproducibility.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). ONO-DI-004 Ligand Activity Chart (Ligand ID: 1914). View Source
